molecular formula C17H14N2 B12804019 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile CAS No. 28168-60-7

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

Cat. No.: B12804019
CAS No.: 28168-60-7
M. Wt: 246.31 g/mol
InChI Key: WJQQITMUIRDYKK-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C₁₇H₁₄N₂ It is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and a nitrile group at the 3 position

Preparation Methods

The synthesis of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Chemical Reactions Analysis

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups .

Scientific Research Applications

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl rings can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting its biological activity .

Comparison with Similar Compounds

2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile can be compared with similar compounds such as:

    3,5-Diphenyl-3,4-dihydro-2H-pyrrole: Lacks the nitrile group, which may affect its reactivity and biological activity.

    2,5-Diphenyl-3,4-dihydro-2H-1,2,4-triazole-3-one: Contains a triazole ring instead of a pyrrole ring, leading to different chemical properties and applications.

    4,5-Diphenyl-3,4-dihydro-2H-pyrrole:

These comparisons highlight the unique features of this compound, such as the presence of the nitrile group and its specific substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

28168-60-7

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2

InChI Key

WJQQITMUIRDYKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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